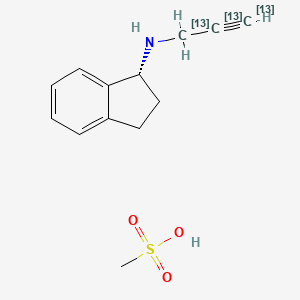
Rasagiline-13C3 Mesylate
描述
拉沙吉林-13C3(甲磺酸盐)是一种用碳-13同位素标记的化合物。它是拉沙吉林甲磺酸盐的衍生物,拉沙吉林甲磺酸盐是一种选择性不可逆的线粒体单胺氧化酶 B(MAO-B)抑制剂。 该化合物主要在科学研究中用作气相色谱或液相色谱-质谱法定量拉沙吉林的内标 .
准备方法
合成路线和反应条件: 拉沙吉林-13C3(甲磺酸盐)的制备涉及以下几个步骤:
拉沙吉林中间体化合物 III 的合成: 此步骤涉及将化合物 II 与卤代炔 VI 反应。
水解反应: 中间体化合物 III 发生水解反应生成拉沙吉林。
盐形成反应: 拉沙吉林然后与甲磺酸反应生成拉沙吉林甲磺酸盐.
工业生产方法: 拉沙吉林甲磺酸盐的工业生产涉及类似的步骤,但针对更高产率、纯度和成本效益进行了优化。 该工艺旨在对环境友好,适合大规模生产 .
化学反应分析
反应类型: 拉沙吉林-13C3(甲磺酸盐)会发生各种化学反应,包括:
氧化: 此反应涉及添加氧气或去除氢气。
还原: 此反应涉及添加氢气或去除氧气。
取代: 此反应涉及用另一个原子或原子团取代一个原子或原子团。
常用试剂和条件:
氧化: 常用试剂包括过氧化氢和高锰酸钾。
还原: 常用试剂包括氢化铝锂和硼氢化钠。
取代: 常用试剂包括卤素和亲核试剂。
主要产物: 这些反应产生的主要产物取决于所用的具体条件和试剂。 例如,氧化可能会生成酮或醛,而还原可能会生成醇 .
科学研究应用
拉沙吉林-13C3(甲磺酸盐)有几个科学研究应用:
化学: 用作各种分析技术中拉沙吉林定量的内标。
生物学: 研究其对线粒体单胺氧化酶 B 的影响及其在神经保护中的作用。
医学: 研究其在帕金森病等神经退行性疾病中的潜在治疗作用。
工业: 用于药物的开发和测试
作用机制
拉沙吉林-13C3(甲磺酸盐)通过抑制线粒体单胺氧化酶 B(MAO-B)发挥作用。这种抑制导致纹状体中多巴胺胞外水平升高,这对帕金森病的治疗有益。 该化合物的主要代谢物,1®-氨基茚满,也对其神经保护作用有所贡献 .
类似化合物:
拉沙吉林甲磺酸盐: 拉沙吉林-13C3(甲磺酸盐)的非标记版本。
司来吉兰: 另一种用于治疗帕金森病的 MAO-B 抑制剂。
沙芬酰胺: 一种具有额外作用机制的可逆 MAO-B 抑制剂。
独特性: 拉沙吉林-13C3(甲磺酸盐)由于其用碳-13 同位素标记,使其特别适用于分析技术中的内标。 这种标记允许在各种研究应用中进行精确的定量和跟踪 .
相似化合物的比较
Rasagiline Mesylate: The non-labeled version of rasagiline-13C3 (mesylate).
Selegiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness: Rasagiline-13C3 (mesylate) is unique due to its isotopic labeling with carbon-13, which makes it particularly useful as an internal standard in analytical techniques. This labeling allows for precise quantification and tracking in various research applications .
生物活性
Rasagiline-13C3 mesylate is a stable isotope-labeled form of rasagiline, a selective and irreversible inhibitor of monoamine oxidase type B (MAO-B). This compound has garnered attention for its potential therapeutic applications in the treatment of Parkinson's disease (PD) and its associated biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, pharmacokinetics, and clinical efficacy.
Rasagiline functions primarily as an MAO-B inhibitor , which plays a crucial role in the metabolic degradation of neurotransmitters such as dopamine. By inhibiting MAO-B, rasagiline increases the availability of dopamine in the central nervous system (CNS), which is particularly beneficial in managing PD symptoms.
- Selectivity : Rasagiline exhibits a high selectivity for MAO-B over MAO-A, minimizing the risk of hypertensive crises associated with tyramine-rich foods .
- Neuroprotective Effects : Beyond its role in dopamine metabolism, rasagiline has demonstrated neuroprotective properties, potentially reducing oxidative stress and apoptosis in dopaminergic neurons .
Pharmacokinetics
The pharmacokinetic profile of this compound is critical for understanding its biological activity:
- Absorption : Following oral administration, rasagiline is rapidly absorbed with an absolute bioavailability of approximately 36% .
- Metabolism : It is predominantly metabolized in the liver via cytochrome P450 enzymes, particularly CYP 1A2. The major metabolites are excreted through urine .
- Half-Life : The mean steady-state half-life is about 3 hours; however, due to its irreversible inhibition mechanism, the pharmacological effects may persist beyond this duration .
Clinical Efficacy
Rasagiline has been evaluated extensively in clinical trials for its efficacy in treating PD:
- Monotherapy and Combination Therapy : Studies indicate that rasagiline can be effective as both a monotherapy and an adjunct to levodopa therapy. In a multicenter trial involving 404 patients, significant improvements were observed in Unified Parkinson’s Disease Rating Scale (UPDRS) scores compared to placebo groups .
- Long-Term Benefits : The effects of rasagiline were noted to continue for weeks after discontinuation, suggesting lasting benefits on motor function .
Case Studies
Several key studies highlight the biological activity and clinical outcomes associated with this compound:
属性
IUPAC Name |
methanesulfonic acid;(1R)-N-(1,2,3-13C3)prop-2-ynyl-2,3-dihydro-1H-inden-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N.CH4O3S/c1-2-9-13-12-8-7-10-5-3-4-6-11(10)12;1-5(2,3)4/h1,3-6,12-13H,7-9H2;1H3,(H,2,3,4)/t12-;/m1./s1/i1+1,2+1,9+1; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDBJJCWRXSVHOQ-UAWGACSXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C#CCNC1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)O.[13CH]#[13C][13CH2]N[C@@H]1CCC2=CC=CC=C12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















